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Cat. No.: B11930853

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small
molecule inhibitor of diacylglycerol kinase zeta (DGKJ{). DGKC is a critical negative regulator of
T-cell and Natural Killer (NK) cell activation, functioning as an intracellular immune checkpoint.
By inhibiting DGK(, (S)-Veludacigib aims to enhance anti-tumor immunity. This technical guide
provides a comprehensive overview of the currently available pharmacokinetic and
pharmacodynamic data for (S)-Veludacigib, compiled from preclinical studies and preliminary
clinical trial findings.

Pharmacokinetics

Pharmacokinetic data for (S)-Veludacigib in humans is emerging from an ongoing Phase 1
clinical trial (NCT05614102).[1] While detailed quantitative data from this trial is not yet fully
published, preclinical studies in mice provide initial insights into the compound's profile.

Preclinical Pharmacokinetics in Mice

The following table summarizes the key pharmacokinetic parameters of Veludacigib (BAY
2965501) observed in mice.
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. Route of
Parameter Value Species o . Reference
Administration

Clearance 1.0 L/h/kg Mouse Intravenous [2]

Volume of

S 4.0 L/kg Mouse Intravenous [2]
Distribution (Vd)

Area Under the

1.2 kg-h/L Mouse Intravenous [2]
Curve (AUC)
Oral
_ N 100% Mouse Oral [2]
Bioavailability
Pharmacodynamics

The pharmacodynamic activity of (S)-Veludacigib is centered on its ability to enhance the
effector functions of key immune cells.

In Vitro Activity

Veludacigib has demonstrated potent and selective inhibition of DGK{ in enzymatic assays.

Assay IC50 (nM) Species Reference
DGKC Inhibition 27 Human [2]
DGKU Inhibition 35 Mouse [2]

Mechanism of Action

(S)-Veludacigib's mechanism of action is based on the inhibition of DGK{, which leads to the
accumulation of diacylglycerol (DAG) at the immune synapse of T-cells and NK-cells. This
accumulation enhances downstream signaling pathways, resulting in increased activation,
proliferation, and effector functions of these immune cells.
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Figure 1: (S)-Veludacigib Mechanism of Action. By inhibiting DGK(, (S)-Veludacigib prevents
the conversion of DAG to PA, leading to enhanced T-cell activation.

Preclinical and Clinical Evidence of Activity

o T-Cell Activation: In peripheral blood mononuclear cells (PBMCs) from healthy donors
stimulated with anti-CD3, Veludacigib enhanced T-cell receptor-dependent activity, leading to
a significant increase in phosphorylated ERK (pERK) in both CD8+ and CD4+ T-cells.[2]

o Tumor Cell Killing: Veludacigib treatment resulted in a dose-dependent enhancement of T-
cell-mediated killing of MART1-expressing human melanoma cells in vitro.[2]

o NK-Cell Activation: The compound was also shown to activate human NK-cells, leading to
increased IFN-y secretion and enhanced killing of HLA-deficient tumor cells.[2]

« In Vivo Efficacy: In syngeneic mouse tumor models, including testicular teratoma (F9) and
hepatocellular carcinoma (Hepa 129), Veludacigib demonstrated dose- and T-cell-dependent
anti-tumor efficacy.[2]

e Clinical Proof of Mechanism: Preliminary data from the ongoing Phase 1 trial
(NCT05614102) indicates that treatment with BAY 2965501 leads to a dose-dependent
increase in pERK in T-cells, confirming target engagement in patients.

Experimental Protocols

Detailed experimental protocols for the key assays are summarized below. It is important to
note that specific details such as cell numbers, reagent concentrations, and incubation times
may vary between individual experiments and are often not fully disclosed in publicly available
literature.

In Vitro DGK({ Inhibition Assay

A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of
(S)-Veludacigib against purified DGK{ enzyme.
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DGKU Inhibition Assay Workflow

> Add varying concentrations of Incubate to allow Measure product formation
(S)-Veludacigib enzymatlc reaction (e.g., ADP using ADP-Glo™ assay)

Prepare reaction mix:
- Purified DGKZ enzyme
- Substrate (DAG)
-ATP

T-Cell Killing Assay Workflow

Co-culture T-cells with
target tumor cells
(e.g., MART1-expressing melanoma cells)

Treat with varying concentrations of
(S)-Veludacigib

:

Incubate for a defined perioa

(e.g., 24-72 hours)

/ N
Measure Readouts
T-cell activation markers ytoklne secretion Tumor cell viability
(e.g., CD25, CD69, pERK) (e.g., IFN-y, IL-2) (e.g., using CellTiter-Glo® or
by flow cytometry by ELISA or CBA flow cytometry-based methods)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-Veludacigib: A Technical Guide to Preclinical and
Clinical Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11930853#s-veludacigib-
pharmacokinetics-and-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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